Bis(4-carboxyphenyl)diselenide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(4-carboxyphenyl)diselenide can be synthesized through several methods. One common approach involves the reaction of 4-carboxyphenylboronic acid with selenium dioxide in the presence of a palladium catalyst. The reaction typically occurs in an organic solvent such as toluene under reflux conditions . Another method involves the reduction of 4-carboxyphenylselenocyanate with sodium borohydride in ethanol, followed by oxidation with hydrogen peroxide to form the diselenide bond .

Industrial Production Methods: These methods often involve large-scale reactions using similar reagents and conditions as those used in laboratory-scale syntheses, with additional steps for purification and quality control to ensure the compound’s consistency and purity .

Análisis De Reacciones Químicas

Types of Reactions: Bis(4-carboxyphenyl)diselenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the diselenide bond can be cleaved to form seleninic acids or selenoxides. Reduction reactions typically involve the conversion of the diselenide bond to selenols or selenides .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures, in organic solvents like ethanol or toluene .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield seleninic acids, while reduction with sodium borohydride can produce selenols .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that bis(4-carboxyphenyl)diselenide exhibits promising anticancer properties. Its mechanism involves modulating redox processes within cells, acting as both an antioxidant and a pro-oxidant. For instance, it has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to cell death .

Case Study: Breast Cancer

In vitro studies demonstrated that this compound effectively inhibited the growth of MCF-7 breast cancer cells, showcasing its potential as a chemotherapeutic agent .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound exhibit significant activity against Gram-positive bacteria (e.g., Staphylococcus spp.) and some fungi (e.g., Candida spp.) .

Data Table: Antimicrobial Activity

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Staphylococcus aureus | |

| This compound | Candida albicans | |

| Diphenyl diselenide | E. coli |

Antioxidant Properties

This compound acts as an antioxidant by scavenging ROS, thus protecting cells from oxidative stress. This dual role enhances its therapeutic potential in various oxidative stress-related diseases .

Material Science Applications

In material science, this compound is explored for its potential in developing new materials with unique electronic and optical properties due to its selenium content . These properties are being investigated for applications in organic electronics and photonics.

Mecanismo De Acción

The mechanism of action of bis(4-carboxyphenyl)diselenide involves its ability to modulate redox processes within cells. It can act as both an antioxidant and a pro-oxidant, depending on the cellular environment. As an antioxidant, it scavenges reactive oxygen species (ROS) and protects cells from oxidative damage. As a pro-oxidant, it can induce oxidative stress in cancer cells, leading to cell death . The compound’s molecular targets include various enzymes and proteins involved in redox regulation, such as glutathione peroxidase and thioredoxin reductase .

Comparación Con Compuestos Similares

Bis(4-carboxyphenyl)diselenide is unique among organoselenium compounds due to its specific structure and properties. Similar compounds include diphenyl diselenide and bis(4-amino-3-carboxyphenyl)diselenide . Compared to these compounds, this compound exhibits distinct antioxidant and anticancer activities, making it a valuable compound for further research and development .

Actividad Biológica

Bis(4-carboxyphenyl)diselenide is an organoselenium compound that has garnered attention for its diverse biological activities, particularly in the fields of antioxidant, antimicrobial, and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

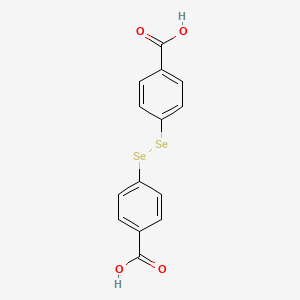

Chemical Structure and Properties

This compound consists of two 4-carboxyphenyl groups connected by a diselenide bond. Its chemical structure allows it to engage in various biochemical interactions, influencing cellular processes.

Antioxidant Activity:

The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress within cells. Its ability to modulate redox processes makes it a dual-function agent; it can act as both an antioxidant and a pro-oxidant depending on the cellular environment .

Antimicrobial Activity:

Research indicates that this compound has significant antimicrobial effects against various bacterial strains and fungi. It demonstrates high activity against Gram-positive bacteria such as Staphylococcus aureus and moderate activity against Gram-negative bacteria like E. coli and certain fungi .

Anticancer Activity:

The compound has shown promising anticancer effects, particularly in inhibiting the proliferation of cancer cell lines. It induces apoptosis through mitochondrial pathways and affects cell cycle regulation. For instance, studies have reported IC50 values ranging from 15 µM to 30 µM for various cancer cell lines, indicating its potential effectiveness as an anticancer agent .

Antioxidant Assays

A series of assays were conducted to evaluate the antioxidant capacity of this compound. The compound exhibited radical scavenging activities comparable to established antioxidants such as vitamin C.

| Assay Type | Radical Scavenging Activity (%) |

|---|---|

| DPPH | 92% |

| ABTS | 91% |

Antimicrobial Studies

In antimicrobial assays, this compound displayed notable activity against various pathogens:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| E. coli | Moderate |

| Candida albicans | Moderate |

Anticancer Efficacy

The compound's anticancer properties were assessed across several cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 15 |

Case Studies

- Antioxidant Mechanism: A study demonstrated that this compound significantly reduced oxidative stress markers in A549 lung cancer cells, leading to enhanced cell viability under oxidative conditions .

- Antimicrobial Efficacy: In a clinical setting, a derivative of this compound was tested against resistant strains of bacteria, showing effective inhibition comparable to conventional antibiotics .

- Cancer Cell Studies: Research involving various cancer cell lines revealed that the compound could induce apoptosis through caspase activation, suggesting a potential therapeutic application in oncology .

Propiedades

IUPAC Name |

4-[(4-carboxyphenyl)diselanyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4Se2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPGMBHXJYLHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[Se][Se]C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4Se2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327110 | |

| Record name | Bis(4-carboxyphenyl)diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36297-88-8 | |

| Record name | Bis(4-carboxyphenyl)diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.